Ebna1-IN-SC7

Description

BenchChem offers high-quality Ebna1-IN-SC7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ebna1-IN-SC7 including the price, delivery time, and more detailed information at info@benchchem.com.

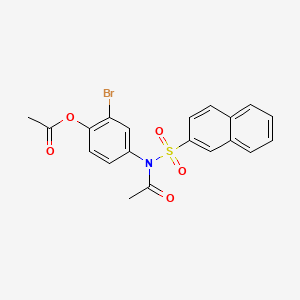

Structure

3D Structure

Properties

Molecular Formula |

C20H16BrNO5S |

|---|---|

Molecular Weight |

462.3 g/mol |

IUPAC Name |

[4-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-bromophenyl] acetate |

InChI |

InChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3 |

InChI Key |

SSARAOHVKXASDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Ebna1-IN-SC7: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Ebna1-IN-SC7, a selective inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1). EBNA1 is a critical viral protein for the persistence and oncogenic potential of the Epstein-Barr virus (EBV), making it a key target for therapeutic intervention in EBV-associated malignancies.

Core Mechanism of Action: Inhibition of EBNA1-DNA Binding

Ebna1-IN-SC7's primary mechanism of action is the direct interference with the DNA binding activity of the EBNA1 protein.[1][2][3] By preventing EBNA1 from binding to its specific DNA sequences on the viral genome, SC7 disrupts the essential functions of EBNA1 in viral DNA replication, episomal maintenance, and gene regulation.

Molecular docking studies have elucidated the putative binding mode of SC7 within the DNA-binding domain of EBNA1.[3][4] The inhibitor is predicted to form hydrogen bonds with key amino acid residues, namely Arginine 469 and Tyrosine 518. Furthermore, extensive hydrophobic interactions with Proline 535 and Leucine 536 are thought to stabilize the binding. A notable feature of SC7's predicted interaction is its alignment with the EBNA1-bound DNA sequence, where it appears to mimic the phosphate backbone of the DNA, contributing to its inhibitory effect.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Ebna1-IN-SC7 from in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference(s) |

| IC50 (EBNA1-DNA Binding Inhibition) | 23 µM | Fluorescence Polarization |

| Assay | Concentration | Duration | Cell Line | Result | Reference(s) |

| EBNA1 Transcriptional Activation | 5 µM | - | HEK293T | Complete Blockade | |

| Zta Transcriptional Trans-activation | 5 µM | - | HEK293T | 60% Inhibition | |

| EBV Genome Copy Number | 10 µM | 6 days | Raji (Burkitt's) | No Significant Effect |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Ebna1-IN-SC7 are outlined below.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

This assay is utilized to measure the disruption of EBNA1 binding to its DNA target in the presence of an inhibitor.

-

Reagents and Materials:

-

Purified recombinant EBNA1 protein (DNA-binding domain).

-

Fluorescently labeled DNA probe containing the EBNA1 binding site (e.g., FAM-labeled oligonucleotide).

-

Assay Buffer (e.g., Phosphate-buffered saline with detergent).

-

Ebna1-IN-SC7 and other test compounds.

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

A solution of the fluorescently labeled DNA probe is prepared in the assay buffer at a fixed concentration.

-

Serial dilutions of Ebna1-IN-SC7 are prepared.

-

A fixed concentration of the EBNA1 protein is added to the wells of the 384-well plate.

-

The serially diluted inhibitor is then added to the respective wells.

-

The fluorescently labeled DNA probe is added to all wells to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified period to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates inhibition of EBNA1-DNA binding.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA provides a qualitative and semi-quantitative assessment of protein-DNA binding and its inhibition.

-

Reagents and Materials:

-

Purified recombinant EBNA1 protein.

-

DNA probe containing the EBNA1 binding site (can be radiolabeled or fluorescently labeled).

-

Binding Buffer (containing components like Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

-

Ebna1-IN-SC7.

-

Loading Dye.

-

Polyacrylamide gel.

-

Electrophoresis apparatus.

-

Imaging system (autoradiography film for radiolabeled probes or a fluorescence imager).

-

-

Procedure:

-

Binding reactions are set up by combining the EBNA1 protein, binding buffer, and varying concentrations of Ebna1-IN-SC7.

-

The labeled DNA probe is added to each reaction mixture.

-

The reactions are incubated at room temperature to allow for protein-DNA binding.

-

Loading dye is added to each reaction.

-

The samples are loaded onto a native polyacrylamide gel.

-

Electrophoresis is performed to separate the protein-DNA complexes from the free probe.

-

The gel is dried (if radiolabeled) and imaged. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition.

-

Luciferase Reporter Assay for Transcriptional Activation

This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of EBNA1.

-

Reagents and Materials:

-

HEK293T cells.

-

Cell culture medium and supplements.

-

Expression plasmid for EBNA1.

-

Luciferase reporter plasmid containing the EBNA1-responsive promoter (e.g., OriP-Cp fused to the luciferase gene).

-

Transfection reagent.

-

Ebna1-IN-SC7.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

HEK293T cells are seeded in multi-well plates.

-

The cells are co-transfected with the EBNA1 expression plasmid and the luciferase reporter plasmid.

-

After transfection, the cells are treated with varying concentrations of Ebna1-IN-SC7 or a vehicle control (e.g., DMSO).

-

The cells are incubated for a specified period (e.g., 24-48 hours).

-

The cells are lysed, and the luciferase assay reagent is added to the lysate.

-

Luminescence is measured using a luminometer. A decrease in luminescence indicates inhibition of EBNA1-mediated transcriptional activation.

-

Quantitative Real-Time PCR (qPCR) for EBV Genome Copy Number

This method is used to determine the effect of an inhibitor on the number of viral genomes within a host cell.

-

Reagents and Materials:

-

EBV-positive cell line (e.g., Raji).

-

Cell culture medium and supplements.

-

Ebna1-IN-SC7.

-

DNA extraction kit.

-

Primers and probe specific for a region of the EBV genome (e.g., within the DS region).

-

Primers and probe for a host housekeeping gene (e.g., actin) for normalization.

-

qPCR master mix.

-

Real-time PCR instrument.

-

-

Procedure:

-

Raji cells are cultured in the presence of Ebna1-IN-SC7 or a vehicle control for an extended period (e.g., 6 days).

-

Genomic DNA is extracted from the cells at the end of the treatment period.

-

qPCR reactions are set up for both the EBV target gene and the host housekeeping gene using the extracted DNA as a template.

-

The qPCR is run on a real-time PCR instrument.

-

The relative EBV genome copy number is calculated by normalizing the Ct value of the EBV target to the Ct value of the host housekeeping gene using a comparative Ct (ΔΔCt) method.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of Ebna1-IN-SC7 Action

Caption: Discovery Workflow for Ebna1-IN-SC7

Caption: SC7 Molecular Interactions with EBNA1

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Ebna1-IN-SC7: A Technical Guide to a Novel EBV Inhibitor

For Immediate Release

[City, State] – [Date] – In a significant advancement for Epstein-Barr virus (EBV) research and antiviral drug development, a detailed technical guide on the function and mechanism of Ebna1-IN-SC7 has been compiled. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this selective inhibitor of the Epstein-Barr nuclear antigen 1 (EBNA1), a key protein in EBV-associated cancers.

Ebna1-IN--SC7 has been identified as a selective inhibitor that directly interferes with the DNA-binding activity of EBNA1.[1] This inhibitory action is crucial as EBNA1 is essential for the replication and maintenance of the EBV genome within infected cells.[2][3] By disrupting the interaction between EBNA1 and its DNA binding sites, Ebna1-IN-SC7 presents a promising therapeutic strategy for targeting EBV-related malignancies.

Core Function and Mechanism of Action

Ebna1-IN-SC7 functions by inhibiting the DNA binding activity of the EBNA1 protein.[4][5] This was determined through in silico virtual screening of a large compound database against the crystal structure of the EBNA1 DNA-binding domain. Molecular docking simulations suggest that SC7 binds to the DNA-binding site of EBNA1, forming hydrogen bonds with key amino acid residues such as Arginine 469 and Tyrosine 518. This binding is thought to mimic the interaction of the DNA phosphate backbone, effectively competing with and blocking the binding of EBNA1 to its cognate DNA sequences on the viral genome.

Quantitative Analysis of Ebna1-IN-SC7 Activity

The inhibitory effects of Ebna1-IN-SC7 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Fluorescence Polarization | IC50 | 23 µM | Purified EBNA1 protein | |

| Electrophoretic Mobility Shift Assay (EMSA) | IC50 | 20-100 µM | Purified EBNA1 protein |

Table 1: Biochemical Inhibition Data for Ebna1-IN-SC7

| Assay Type | Compound Concentration | Effect | Cell Line | Reference |

| EBNA1-mediated Transcription Assay | 5 µM | Complete blockage of transcriptional activation | HEK293T | |

| Zta Transactivation Assay | 5 µM | ~60% inhibition | HEK293T | |

| EBV Genome Copy Number Assay | 10 µM (6 days) | No significant effect | Raji Burkitt lymphoma cells |

Table 2: Cell-Based Activity of Ebna1-IN-SC7

Signaling Pathways and Experimental Workflows

The mechanism of action of Ebna1-IN-SC7 and the experimental approaches used to elucidate it can be visualized through the following diagrams.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Normalized Quantification by Real-Time PCR of Epstein-Barr Virus Load in Patients at Risk for Posttransplant Lymphoproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing of drug candidates against Epstein–Barr virus: Virtual screening, docking computations, molecular dynamics, and quantum mechanical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ebna1-IN-SC7: A Technical Whitepaper on a Novel Inhibitor of Epstein-Barr Nuclear Antigen 1 (EBNA1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders. The persistence of the viral genome in latently infected cells is critically dependent on the Epstein-Barr Nuclear Antigen 1 (EBNA1). EBNA1 tethers the viral episome to the host chromosome during cell division, ensuring its faithful segregation to daughter cells. This central role in viral latency makes EBNA1 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Ebna1-IN-SC7, a small molecule inhibitor identified through in silico screening that targets the DNA-binding function of EBNA1. We will detail its mechanism of action, present quantitative data on its inhibitory activity, and provide comprehensive experimental protocols for its characterization.

Introduction to EBNA1 and its Role in EBV Latency

The Epstein-Barr Nuclear Antigen 1 (EBNA1) is the only viral protein consistently expressed in all forms of EBV latency and in all EBV-associated tumors.[1][2] Its primary function is to mediate the replication and maintenance of the EBV episome.[1][2][3] This is achieved through its C-terminal DNA-binding and dimerization domain, which recognizes and binds to specific sequences within the viral origin of plasmid replication (oriP). Beyond its role in viral genome maintenance, EBNA1 has been shown to modulate host cell signaling pathways, contributing to cell survival and proliferation. Notably, EBNA1 can enhance the expression of STAT1 and interfere with the TGF-β signaling pathway by increasing the turnover of SMAD2. Given its essential and multifaceted roles in EBV latency and associated oncogenesis, the development of small molecule inhibitors targeting EBNA1 represents a promising therapeutic strategy.

Ebna1-IN-SC7: A Selective Inhibitor of EBNA1-DNA Binding

Ebna1-IN-SC7 (also referred to as compound SC7) was identified through a high-throughput in silico virtual screening of approximately 90,000 small molecules. It is a selective inhibitor that interferes with the DNA-binding activity of EBNA1.

Quantitative Inhibitory Activity

The inhibitory potency of Ebna1-IN-SC7 against EBNA1 has been quantified using various biochemical and cell-based assays. The key quantitative data are summarized in the table below.

| Assay Type | Parameter | Value | Cell Line / Conditions | Reference |

| Fluorescence Polarization (FP) | IC50 | 23 µM | Purified EBNA1 DNA binding domain | |

| Electrophoretic Mobility Shift Assay (EMSA) | IC50 | 20-100 µM | Purified EBNA1 DNA binding domain | |

| Luciferase Reporter Assay | Inhibition | Complete blockage of EBNA1-dependent transcription | HEK293T cells at 5 µM | |

| Luciferase Reporter Assay | Inhibition | ~60% inhibition of Zta-dependent transcription | HEK293T cells at 5 µM | |

| EBV Genome Copy Number Assay | Effect | No significant effect | Raji Burkitt lymphoma cells at 10 µM for 6 days |

Mechanism of Action

Ebna1-IN-SC7 functions by directly interfering with the binding of the EBNA1 protein to its cognate DNA sequences within the oriP. By occupying the DNA-binding pocket of EBNA1, the inhibitor prevents the stable association of EBNA1 with the viral genome. This disruption of EBNA1-DNA interaction is the primary mechanism underlying its inhibitory effects on EBNA1-dependent processes such as transcriptional activation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Ebna1-IN-SC7.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

This assay measures the change in the polarization of fluorescently labeled DNA upon binding to the EBNA1 protein. Inhibition of this binding by Ebna1-IN-SC7 results in a decrease in polarization.

Materials:

-

Purified EBNA1 DNA binding domain (DBD)

-

Fluorescently labeled DNA probe containing an EBNA1 binding site (e.g., 5'-FAM-labeled hairpin oligonucleotide)

-

Ebna1-IN-SC7

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of Ebna1-IN-SC7 in the assay buffer.

-

In a 384-well plate, add a constant concentration of purified EBNA1 DBD and the fluorescently labeled DNA probe to each well.

-

Add the serially diluted Ebna1-IN-SC7 or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the binding of EBNA1 to a radiolabeled DNA probe and the inhibition of this interaction by Ebna1-IN-SC7.

Materials:

-

Purified EBNA1 DBD

-

DNA probe containing an EBNA1 binding site, end-labeled with 32P

-

Ebna1-IN-SC7

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Native polyacrylamide gel (e.g., 5%)

-

TBE buffer

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer, poly(dI-dC), and the 32P-labeled DNA probe.

-

Add purified EBNA1 DBD to the reactions (except for the negative control).

-

Add serial dilutions of Ebna1-IN-SC7 or DMSO to the respective tubes.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Analyze the resulting image to determine the concentration of Ebna1-IN-SC7 required to inhibit the formation of the EBNA1-DNA complex.

Luciferase Reporter Assay for EBNA1 Transcriptional Activation

This cell-based assay measures the ability of EBNA1 to activate transcription from a reporter plasmid containing EBNA1 binding sites upstream of a luciferase gene.

Materials:

-

HEK293T cells

-

EBNA1 expression plasmid

-

Luciferase reporter plasmid with an EBNA1-responsive promoter (e.g., containing oriP)

-

A control reporter plasmid for normalization (e.g., Renilla luciferase)

-

Ebna1-IN-SC7

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the EBNA1 expression plasmid, the EBNA1-responsive luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with different concentrations of Ebna1-IN-SC7 or DMSO.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the effect of Ebna1-IN-SC7 on EBNA1-mediated transcriptional activation.

EBV Genome Copy Number Assay

This assay quantifies the number of EBV episomes in latently infected cells, such as the Raji Burkitt lymphoma cell line, using quantitative real-time PCR (qPCR).

Materials:

-

Raji cells

-

Ebna1-IN-SC7

-

DNA extraction kit

-

Primers and probe for a specific region of the EBV genome (e.g., within the EBNA1 gene)

-

Primers and probe for a single-copy host gene for normalization (e.g., RNase P)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Culture Raji cells in the presence of Ebna1-IN-SC7 or DMSO for a specified period (e.g., 6 days).

-

Extract total DNA from the cells.

-

Perform qPCR using primers and probes for both the EBV genome and the host reference gene.

-

Create a standard curve using a plasmid containing the target EBV and host gene sequences to determine the copy number.

-

Calculate the EBV genome copy number per cell by normalizing the EBV copy number to the copy number of the host reference gene.

-

Compare the EBV copy number in treated versus untreated cells.

EBNA1 Signaling Pathways and the Impact of Inhibition

EBNA1 is known to modulate cellular signaling pathways to create a favorable environment for viral persistence and cell survival. Inhibition of EBNA1's DNA binding activity by molecules like Ebna1-IN-SC7 is expected to counteract these effects.

EBNA1 and the STAT1 Pathway

EBNA1 expression has been shown to increase the levels of STAT1 and enhance its phosphorylation and nuclear localization in response to interferon-gamma (IFNγ). This can lead to the upregulation of IFNγ-stimulated genes.

EBNA1 and the TGF-β Pathway

EBNA1 can interfere with TGF-β signaling by promoting the degradation of SMAD2, a key signal transducer in this pathway. This leads to decreased expression of TGF-β responsive genes.

Conclusion and Future Directions

Ebna1-IN-SC7 represents a promising lead compound for the development of therapeutics targeting EBV-associated diseases. Its ability to selectively inhibit the essential DNA-binding function of EBNA1 provides a clear mechanism of action. The data presented in this whitepaper summarize its initial characterization, highlighting its potency in biochemical and cell-based assays. Future research should focus on optimizing the potency and pharmacokinetic properties of Ebna1-IN-SC7 through medicinal chemistry efforts. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety in animal models of EBV-associated malignancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field to further investigate Ebna1-IN-SC7 and other novel EBNA1 inhibitors.

References

- 1. Epstein-Barr virus-encoded EBNA1 regulates cellular gene transcription and modulates the STAT1 and TGFbeta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of transforming growth factor beta signaling and Smad-dependent activation of transcription by the Latent Membrane Protein 1 of Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebna1-IN-SC7: A Technical Guide for Researchers in EBV-Associated Cancer Drug Development

An In-depth Technical Guide on the Core Aspects of Ebna1-IN-SC7 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Ebna1-IN-SC7, a small molecule inhibitor of the Epstein-Barr Virus (EBV) nuclear antigen 1 (EBNA1). EBNA1 is a crucial viral protein for the replication and maintenance of the EBV genome in latently infected cells, making it a prime therapeutic target for EBV-associated malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma.[1][2][3][4][5] This document details the mechanism of action of Ebna1-IN-SC7, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on relevant cellular signaling pathways.

Mechanism of Action

Ebna1-IN-SC7 functions by directly interfering with the DNA-binding activity of EBNA1. By inhibiting the binding of EBNA1 to its cognate DNA sequences on the viral genome, Ebna1-IN-SC7 disrupts essential viral processes. Molecular docking studies suggest that Ebna1-IN-SC7 binds to the DNA-binding pocket of EBNA1, forming hydrogen bonds and hydrophobic interactions that prevent its association with DNA. This disruption of EBNA1-DNA binding leads to the inhibition of EBNA1-mediated transcriptional activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for Ebna1-IN-SC7 and related compounds from various in vitro assays.

Table 1: Inhibitory Activity of Ebna1-IN-SC7

| Assay Type | Target | IC50 Value | Cell Line | Reference |

| Fluorescence Polarization | EBNA1-DNA Binding | 23 µM | - | |

| EMSA | EBNA1-DNA Binding | 20-100 µM | - | |

| Luciferase Reporter Assay | EBNA1 Transcriptional Activation | Complete inhibition at 5 µM | HEK293T | |

| Luciferase Reporter Assay | Zta Trans-activation | ~60% inhibition at 5 µM | HEK293T |

Table 2: Effect of Ebna1-IN-SC7 on EBV Genome Copy Number

| Compound | Concentration | Treatment Duration | Effect on EBV Genome Copy Number | Cell Line | Reference |

| Ebna1-IN-SC7 | 10 µM | 6 days | No significant effect | Raji | |

| SC11 | 10 µM | 6 days | Reduction to 10-25% | Raji | |

| SC19 | 10 µM | 6 days | Reduction to 10-25% | Raji |

Signaling Pathways

EBNA1 is known to modulate several cellular signaling pathways to promote the survival and proliferation of infected cells. Ebna1-IN-SC7, by inhibiting EBNA1, is expected to counteract these effects.

EBNA1-USP7-p53 Signaling Pathway

EBNA1 interacts with the cellular ubiquitin-specific protease 7 (USP7), which is a key regulator of the tumor suppressor protein p53. EBNA1 competes with p53 for binding to USP7, leading to the destabilization and subsequent degradation of p53. This inhibition of p53-mediated apoptosis contributes to the survival of EBV-infected cells.

Caption: EBNA1-USP7-p53 signaling pathway and the inhibitory effect of Ebna1-IN-SC7.

EBNA1 and NF-κB Signaling Pathway

EBNA1 has been shown to inhibit the canonical NF-κB signaling pathway by preventing the phosphorylation of IKKα/β, which are key kinases in the pathway. This leads to the retention of the NF-κB transcription factor in the cytoplasm, preventing the expression of its target genes, which are involved in inflammation, immunity, and cell survival.

Caption: EBNA1-mediated inhibition of the NF-κB pathway and its reversal by Ebna1-IN-SC7.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Ebna1-IN-SC7.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

This assay measures the inhibition of EBNA1 binding to a fluorescently labeled DNA probe.

Materials:

-

Purified EBNA1 DNA binding domain (DBD)

-

Fluorescently labeled DNA probe containing an EBNA1 binding site (e.g., 5'-FAM-labeled oligonucleotide)

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% NP-40

-

Ebna1-IN-SC7 and other test compounds

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of Ebna1-IN-SC7 and control compounds in Binding Buffer.

-

In a 384-well plate, add 10 µL of the compound dilutions.

-

Add 5 µL of a solution containing the fluorescently labeled DNA probe (e.g., 20 nM final concentration) to each well.

-

Add 5 µL of a solution containing purified EBNA1 DBD (e.g., 50 nM final concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Calculate the IC50 values from the resulting dose-response curves.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the inhibition of the EBNA1-DNA complex formation.

Materials:

-

Purified EBNA1 DBD

-

DNA probe containing an EBNA1 binding site, end-labeled with [γ-³²P]ATP or a non-radioactive label

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.05% NP-40

-

Poly(dI-dC) as a non-specific competitor DNA

-

Ebna1-IN-SC7 and other test compounds

-

6% non-denaturing polyacrylamide gel

-

TBE buffer (Tris-borate-EDTA)

-

Loading dye (6X)

Procedure:

-

Prepare binding reactions in a total volume of 20 µL.

-

To each tube, add Binding Buffer, poly(dI-dC) (e.g., 1 µg), and varying concentrations of Ebna1-IN-SC7.

-

Add purified EBNA1 DBD (e.g., 100 ng) to each tube and incubate at room temperature for 15 minutes.

-

Add the labeled DNA probe (e.g., 20,000 cpm) to each reaction and incubate for another 20 minutes at room temperature.

-

Add 4 µL of 6X loading dye to each reaction.

-

Load the samples onto a pre-run 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.

-

Run the gel at 150V until the dye front reaches the bottom.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

Luciferase Reporter Assay for EBNA1 Transcriptional Activity

This cell-based assay measures the effect of Ebna1-IN-SC7 on EBNA1's ability to activate transcription from a target promoter.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and antibiotics

-

Expression plasmid for EBNA1 (e.g., pCMV-EBNA1)

-

Luciferase reporter plasmid with an EBNA1-responsive promoter (e.g., pGL3-FR-Luc)

-

Renilla luciferase plasmid for transfection control (e.g., pRL-TK)

-

Lipofectamine 2000 or other transfection reagent

-

Ebna1-IN-SC7

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

-

Co-transfect the cells with the EBNA1 expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of Ebna1-IN-SC7 or DMSO as a control.

-

Incubate the cells for an additional 48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Quantitative Real-Time PCR (qPCR) for EBV Genome Copy Number

This assay quantifies the number of EBV genomes in latently infected cells.

Materials:

-

EBV-positive cell line (e.g., Raji)

-

DNA extraction kit

-

Primers and probe for a specific region of the EBV genome (e.g., targeting the BamHI W repeat region)

-

Primers and probe for a single-copy host gene for normalization (e.g., RNase P)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS.

-

Treat the cells with different concentrations of Ebna1-IN-SC7 for a specified period (e.g., 6 days).

-

Harvest the cells and extract total genomic DNA using a DNA extraction kit.

-

Perform qPCR using primers and probes for both the EBV target and the host reference gene.

-

Create a standard curve using a plasmid containing the target EBV sequence of known copy number.

-

Calculate the EBV genome copy number per cell by normalizing the EBV copy number to the copy number of the host reference gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of an EBNA1 inhibitor like Ebna1-IN-SC7.

Caption: A typical experimental workflow for the preclinical evaluation of an EBNA1 inhibitor.

References

- 1. Epstein-Barr virus-encoded EBNA1 inhibits the canonical NF-κB pathway in carcinoma cells by inhibiting IKK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Epstein-Barr virus nuclear antigen 1 (EBNA1) increases the expression levels of MDM2 and MDM4 genes in HeLa cells: a review on MDM2 and MDM4 roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Preliminary Efficacy of Ebna1-IN-SC7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of Ebna1-IN-SC7, a selective inhibitor of the Epstein-Barr Nuclear Antigen 1 (EBNA1). The data presented herein is collated from foundational in-vitro studies, offering insights into its mechanism of action and potential as a therapeutic agent against Epstein-Barr virus (EBV)-associated malignancies. This document details the quantitative efficacy of Ebna1-IN-SC7, outlines the experimental protocols utilized in these initial studies, and presents visual representations of the relevant biological pathways and experimental workflows.

Quantitative Efficacy of Ebna1-IN-SC7

Ebna1-IN-SC7 has been identified as a selective inhibitor that functions by interfering with the DNA-binding activity of EBNA1.[1] The following tables summarize the key quantitative findings from preliminary studies, providing a comparative perspective with other identified EBNA1 inhibitors where data is available.

| Inhibitor | IC50 (µM) for EBNA1-DNA Binding | Notes |

| Ebna1-IN-SC7 | 23[1][2][3] | Inhibits EBNA1-DNA binding activity. |

| SC19 | 49[2] | Another selective EBNA1 inhibitor. |

| SC11 | 20-100 (range) | |

| SC27 | Poor performance in FP assay | Showed specific inhibition in EMSA. |

| LB7 | 1-2 | More potent than SC7 in a parallel comparison. |

Table 1: Comparative Inhibitory Activity of Small Molecules against EBNA1-DNA Binding.

| Cell-Based Assay | Ebna1-IN-SC7 | SC11 | SC19 | Notes |

| EBNA1-mediated Transcription Inhibition | ~100% inhibition at 5 µM | ~100% inhibition at 5 µM | ~100% inhibition at 5 µM | Assayed in HEK293T cells using a luciferase reporter. |

| Zta-mediated Transcription Inhibition | ~60% inhibition at 5 µM | ~60% inhibition at 5 µM | No detectable inhibition at 5 µM | Indicates non-selective effects for SC7 and SC11. |

| EBV Genome Copy Number in Raji Cells | No significant effect at 10 µM for 6 days | 75-90% reduction at 10 µM for 6 days | 75-90% reduction at 10 µM for 6 days | Raji is a Burkitt lymphoma cell line. |

Table 2: In-Vitro Efficacy of Ebna1-IN-SC7 and Related Compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of Ebna1-IN-SC7.

EBNA1-DNA Binding Inhibition Assays

a) Fluorescence Polarization (FP) Assay

This assay was used to determine the IC50 values of the inhibitors.

-

Protein Purification: The EBNA1 DNA binding domain was purified to near homogeneity.

-

Probe Preparation: A fluorescently tagged DNA hairpin containing a consensus EBNA1 binding site was used as the probe.

-

Binding Reaction: Purified EBNA1 protein was incubated with the fluorescent DNA probe to achieve a binding affinity of approximately 50 nM.

-

Inhibitor Addition: Serial dilutions of the test compounds (SC7, SC11, SC19, SC27) were added to the binding reaction.

-

Measurement: Fluorescence polarization was measured to determine the extent of inhibition of the EBNA1-DNA interaction.

-

IC50 Calculation: The IC50 value was calculated as the concentration of the inhibitor required to reduce the EBNA1-DNA binding by 50%.

b) Electrophoretic Mobility Shift Assay (EMSA)

EMSA was used to validate the findings from the FP assay.

-

Binding Reaction: Purified EBNA1 protein was incubated with a radiolabeled DNA probe containing the EBNA1 binding site in the presence of varying concentrations of the inhibitor.

-

Electrophoresis: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.

-

Visualization: The gel was dried and exposed to X-ray film to visualize the DNA-protein complexes.

-

Analysis: The intensity of the shifted band (representing the EBNA1-DNA complex) was quantified to determine the inhibitory effect of the compound.

Cell-Based Functional Assays

a) EBNA1-Mediated Transcription Activation Assay (Luciferase Reporter Assay)

This assay assessed the ability of the compounds to inhibit the transcriptional activation function of EBNA1.

-

Cell Line: HEK293T cells were used for transient transfection.

-

Plasmids:

-

An EBNA1 expression plasmid.

-

A luciferase reporter plasmid containing the EBV origin of replication (OriP) and the Cp promoter upstream of the luciferase gene (OriP-Cp-Luc).

-

-

Transfection: HEK293T cells were co-transfected with the EBNA1 expression plasmid and the OriP-Cp-Luc reporter plasmid.

-

Treatment: The transfected cells were incubated with 5 µM of the test compounds (SC7, SC11, SC19) or a DMSO control.

-

Luciferase Assay: After a specified incubation period, cell lysates were prepared, and luciferase activity was measured using a luminometer.

-

Data Analysis: The percentage of inhibition was calculated relative to the luciferase activity in the absence of ectopic EBNA1 expression (basal level).

b) Zta-Mediated Transcription Activation Assay

This assay was performed as a control for selectivity.

-

Cell Line and Plasmids: HEK293T cells were transfected with a Zta expression plasmid and a BHLF1-Luciferase reporter plasmid.

-

Treatment and Analysis: The same procedure as the EBNA1 transcription activation assay was followed to assess the inhibitory effect of the compounds on Zta-mediated transcription.

EBV Genome Copy Number Assay

a) Quantitative Real-Time PCR (qPCR)

This assay determined the effect of the inhibitors on the maintenance of the EBV genome in latently infected cells.

-

Cell Line and Treatment: EBV-positive Raji Burkitt lymphoma cells were treated with 10 µM of SC7, SC11, or SC19, or a DMSO control for six days.

-

DNA Extraction: Total DNA was extracted from the treated cells.

-

qPCR: Real-time PCR was performed to quantify the relative amounts of EBV DNA (targeting the DS region) and cellular DNA (targeting the actin gene).

-

Data Analysis: The EBV genome copy number was determined by calculating the ratio of EBV DNA to cellular DNA.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of Ebna1-IN-SC7 and the experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Ebna1-IN-SC7: A Technical Guide to its Interference with EBNA1-DNA Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1) is a multifunctional protein crucial for the replication and maintenance of the EBV genome within latently infected cells. Its ability to bind to specific DNA sequences in the viral origin of replication, oriP, is essential for these functions, making it a prime target for antiviral drug development. This technical guide provides an in-depth analysis of Ebna1-IN-SC7, a small molecule inhibitor that disrupts the critical interaction between EBNA1 and its cognate DNA. This document will detail the quantitative data surrounding its inhibitory effects, provide comprehensive experimental protocols for assessing its activity, and visualize the complex signaling pathways influenced by EBNA1.

Data Presentation: Quantitative Analysis of EBNA1 Inhibitors

The inhibitory effects of Ebna1-IN-SC7 and other related compounds on the EBNA1-DNA binding interaction have been quantified using various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative overview of their potency and selectivity.

| Compound | IC50 (µM) for EBNA1-DNA Binding Inhibition | Notes | Reference |

| Ebna1-IN-SC7 | 23 | Inhibits EBNA1-DNA binding. Also shows some non-specific inhibition of Zta-mediated transcription at 5 µM.[1][2] | [1][2][3] |

| Ebna1-IN-SC11 | Not explicitly stated, but in the micromolar range | Inhibits EBNA1-DNA binding and EBNA1-mediated transcription. Also shows non-specific inhibition of Zta-mediated transcription. Reduces EBV genome copy number. | |

| Ebna1-IN-SC19 | 49 | Selectively inhibits EBNA1-mediated transcription without affecting Zta-mediated transcription. Reduces EBV genome copy number. | |

| Ebna1-IN-SC27 | No significant inhibition | Does not significantly inhibit EBNA1-DNA binding in fluorescence polarization assays. | |

| LB2 | Not explicitly stated | Inhibits EBNA1-DNA binding. | |

| LB3 | Not explicitly stated | Inhibits EBNA1-DNA binding. | |

| LB7 | 1 (for EBNA1 binding) | Potent and selective inhibitor of EBNA1-DNA binding with no observable inhibition of Zta binding. Reduces EBV copy number at 5 µM. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to characterize the interference of Ebna1-IN-SC7 with EBNA1-DNA binding.

Fluorescence Polarization (FP) Assay for EBNA1-DNA Binding Inhibition

This assay is a high-throughput method used to measure the binding of a small fluorescently labeled DNA probe to the larger EBNA1 protein. Inhibition of this binding by compounds like Ebna1-IN-SC7 results in a decrease in the fluorescence polarization signal.

Materials:

-

Purified recombinant EBNA1 protein (DNA-binding domain)

-

Fluorescently labeled DNA probe containing a high-affinity EBNA1 binding site (e.g., 5'-FAM-labeled hairpin oligonucleotide)

-

FP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% NP-40, 1 mM DTT)

-

Ebna1-IN-SC7 and other test compounds dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the purified EBNA1 protein to the desired concentration (e.g., 50 nM) in FP buffer.

-

Dilute the fluorescently labeled DNA probe to the desired concentration (e.g., 5 nM) in FP buffer.

-

Prepare a serial dilution of Ebna1-IN-SC7 and other test compounds in DMSO, and then dilute further in FP buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay Setup:

-

In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compounds. Include wells with DMSO only as a negative control (no inhibition) and wells with buffer only as a background control.

-

Add the diluted EBNA1 protein solution (e.g., 10 µL) to all wells except the background control wells.

-

Incubate the plate at room temperature for 30 minutes to allow for compound-protein interaction.

-

Add the diluted fluorescently labeled DNA probe solution (e.g., 5 µL) to all wells.

-

-

Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Subtract the background fluorescence polarization values from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to visualize the binding of a protein to a DNA fragment. The migration of the DNA fragment through a non-denaturing polyacrylamide gel is retarded or "shifted" upon binding to a protein. This assay can be used to confirm the inhibitory effect of compounds on EBNA1-DNA binding.

Materials:

-

Purified recombinant EBNA1 protein

-

DNA probe containing an EBNA1 binding site, labeled with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

Binding buffer (e.g., 20 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Poly(dI-dC) as a non-specific competitor DNA

-

Ebna1-IN-SC7 and other test compounds dissolved in DMSO

-

Non-denaturing polyacrylamide gel (e.g., 5% acrylamide)

-

TBE buffer (Tris-borate-EDTA)

-

Loading dye (e.g., 6x glycerol loading dye)

-

Phosphorimager or fluorescence imager

Procedure:

-

Prepare Binding Reactions:

-

In separate microcentrifuge tubes, prepare the binding reactions by adding the following components in order: binding buffer, poly(dI-dC), and the test compound at various concentrations (or DMSO for the control).

-

Add the purified EBNA1 protein and incubate at room temperature for 20 minutes to allow for protein-compound interaction.

-

Add the labeled DNA probe to each reaction tube and incubate for another 20 minutes at room temperature.

-

-

Electrophoresis:

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Dry the gel (if using a radioactive probe) and expose it to a phosphor screen or autoradiography film. If using a fluorescent probe, image the gel directly on a fluorescence imager.

-

Analyze the resulting image. A decrease in the intensity of the shifted band (EBNA1-DNA complex) in the presence of the inhibitor compared to the control indicates inhibition of binding.

-

Luciferase Reporter Assay for EBNA1-Dependent Transcriptional Activation

This cell-based assay measures the ability of EBNA1 to activate transcription from a reporter plasmid containing an EBNA1-responsive promoter driving the expression of the luciferase gene. Inhibitors of EBNA1-DNA binding are expected to reduce luciferase activity.

Materials:

-

Human cell line (e.g., HEK293T)

-

EBNA1 expression plasmid (e.g., pSG5-EBNA1)

-

Luciferase reporter plasmid with an EBNA1-responsive promoter (e.g., containing the Family of Repeats (FR) from oriP upstream of a minimal promoter)

-

Control reporter plasmid for normalization (e.g., a Renilla luciferase plasmid)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

Ebna1-IN-SC7 and other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells in a multi-well plate and grow to the desired confluency.

-

Co-transfect the cells with the EBNA1 expression plasmid, the luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After transfection, replace the medium with fresh medium containing various concentrations of the test compound or DMSO as a control.

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of EBNA1-dependent transcription for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by EBNA1 and the experimental workflow for identifying inhibitors of the EBNA1-DNA interaction.

EBNA1's Interference with Cellular Signaling Pathways

EBNA1 has been shown to modulate several key cellular signaling pathways, which can contribute to the pathogenesis of EBV-associated diseases.

References

- 1. Epstein-Barr virus-encoded EBNA1 inhibits the canonical NF-kappaB pathway in carcinoma cells by inhibiting IKK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput screen for inhibitors of Epstein-Barr virus EBNA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biophysical Characterization of EBNA1 Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of the Epstein-Barr Nuclear Antigen 1 (EBNA1) protein, with a focus on its interaction with the small molecule inhibitor SC7 and the cellular protein INI1 (also known as SMARCB1 or hSNF5). This document synthesizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual workflows and interaction pathways to facilitate a deeper understanding of these molecular interactions.

Introduction

Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a multifunctional protein essential for the replication and maintenance of the EBV genome during latent infection[1]. EBNA1's functions are intricately linked to its ability to bind to specific DNA sequences on the viral genome and to interact with various host cellular proteins[2][3]. Understanding the biophysical nature of these interactions is paramount for the development of targeted therapeutics against EBV-associated diseases.

This guide focuses on two key interactions:

-

EBNA1 and the small molecule inhibitor SC7 : SC7 has been identified as a selective inhibitor of EBNA1's DNA binding activity[4][5].

-

EBNA1 and the cellular protein INI1 (SMARCB1/hSNF5) : INI1 is a core component of the SWI/SNF chromatin remodeling complex and has been identified as an interaction partner of EBNA1, although the biophysical details of this interaction are not well-characterized in publicly available literature.

The potential interplay between these interactions, specifically whether SC7 modulates the EBNA1-INI1 binding, remains an area for future investigation. This guide will provide the foundational knowledge and experimental frameworks to explore these questions.

Quantitative Data Summary

While extensive biophysical data on the EBNA1-INI1 interaction is not currently available in the literature, the inhibitory activity of SC7 on EBNA1's DNA binding function has been quantified.

| Interacting Molecules | Assay Type | Quantitative Value | Reference |

| EBNA1 and SC7 | Fluorescence Polarization (FP) | IC50: 23 µM |

Note: The IC50 value represents the concentration of SC7 required to inhibit 50% of EBNA1's DNA binding activity in the specified assay. Further biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would be required to determine the dissociation constant (Kd) of the EBNA1-SC7 interaction.

Experimental Protocols

Characterizing the biophysical properties of the EBNA1-INI1 interaction, and the potential modulatory effect of SC7, would involve a series of established techniques. Below are detailed, generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Confirm In Vivo Interaction

This protocol is designed to verify the interaction between EBNA1 and INI1 within a cellular context.

Materials:

-

Cells expressing both EBNA1 and INI1 (e.g., EBV-positive cell lines like Raji, or transfected cell lines).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Antibody against EBNA1 or INI1 for immunoprecipitation.

-

Control IgG antibody (from the same species as the IP antibody).

-

Protein A/G magnetic beads or agarose resin.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies for Western blotting against both EBNA1 and INI1.

Procedure:

-

Cell Lysis:

-

Culture cells to an appropriate density.

-

Wash cells with ice-cold PBS and lyse with Co-IP Lysis/Wash Buffer on ice for 30 minutes with gentle agitation.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Pre-clearing the Lysate:

-

Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.

-

Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

To the pre-cleared lysate, add the primary antibody against the "bait" protein (e.g., anti-EBNA1) and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against both the "bait" (EBNA1) and the putative "prey" (INI1) proteins.

-

Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis

This protocol outlines the steps to measure the binding affinity and kinetics of the EBNA1-INI1 interaction in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

Purified recombinant EBNA1 and INI1 proteins.

-

SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Amine coupling kit (EDC, NHS, and ethanolamine).

-

(Optional) SC7 compound for inhibition studies.

Procedure:

-

Ligand Immobilization:

-

One protein (the "ligand", e.g., EBNA1) is immobilized on the sensor chip surface. This is typically done via amine coupling to a CM5 chip.

-

Activate the chip surface with a mixture of EDC and NHS.

-

Inject the ligand at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

The other protein (the "analyte", e.g., INI1) is prepared in a series of concentrations in the running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate for a defined period (association phase).

-

Flow the running buffer over the surface to monitor the dissociation of the complex (dissociation phase).

-

-

Regeneration:

-

If the interaction is reversible, a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) is injected to remove the bound analyte, preparing the surface for the next injection.

-

-

Data Analysis:

-

The binding events are recorded in a sensorgram (response units vs. time).

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

-

Inhibition Study (optional):

-

To test the effect of SC7, the analyte (INI1) is pre-incubated with various concentrations of SC7 before injection over the immobilized EBNA1. Alternatively, if SC7 binds to EBNA1, different concentrations of SC7 can be included in the running buffer. A change in the binding response would indicate that SC7 modulates the EBNA1-INI1 interaction.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter.

-

Purified, concentrated recombinant EBNA1 and INI1 proteins in the same dialysis buffer.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).

-

(Optional) SC7 compound.

Procedure:

-

Sample Preparation:

-

Dialyze both protein solutions extensively against the same buffer to minimize heat of dilution effects.

-

Determine the protein concentrations accurately.

-

-

ITC Experiment:

-

Typically, the "macromolecule" (e.g., INI1) is placed in the sample cell at a concentration of 10-50 µM.

-

The "ligand" (e.g., EBNA1) is loaded into the injection syringe at a concentration 10-20 times higher than the macromolecule.

-

A series of small injections of the ligand into the sample cell is performed.

-

-

Data Acquisition:

-

The heat released or absorbed after each injection is measured.

-

The data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

-

-

Data Analysis:

-

The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding affinity (Ka, and its inverse, Kd), and the enthalpy of binding (ΔH).

-

The entropy of binding (ΔS) can be calculated from these values.

-

-

Inhibition Study (optional):

-

The experiment can be repeated in the presence of SC7 (either in the cell with INI1 or in the syringe with EBNA1, depending on the binding partner of SC7) to determine its effect on the thermodynamic parameters of the EBNA1-INI1 interaction.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a potential interaction pathway.

Caption: Experimental workflow for characterizing the EBNA1-INI1 interaction.

Caption: Conceptual pathway of EBNA1 interactions with DNA, INI1, and SC7.

Conclusion and Future Directions

The biophysical characterization of EBNA1's interactions is a critical step towards the development of novel antiviral therapies. While the inhibitory effect of SC7 on EBNA1's DNA binding is established, the quantitative details of the EBNA1-INI1 interaction remain to be elucidated. The experimental protocols provided in this guide offer a roadmap for researchers to investigate these interactions in detail.

Future research should focus on:

-

Quantitative analysis of the EBNA1-INI1 interaction: Determining the Kd, kinetic parameters, and thermodynamic profile of this interaction will provide a deeper understanding of its role in EBV latency.

-

Investigating the effect of SC7 on the EBNA1-INI1 interaction: It is crucial to determine if SC7, in addition to inhibiting DNA binding, also allosterically modulates EBNA1's interaction with host proteins like INI1.

-

Structural studies: Elucidating the co-crystal structure of the EBNA1-INI1 complex would provide invaluable insights into the binding interface and facilitate the structure-based design of more potent and specific inhibitors.

By systematically applying these biophysical approaches, the scientific community can build a more complete picture of EBNA1's molecular interactions, paving the way for the next generation of therapeutics for EBV-associated diseases.

References

- 1. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Analyses of the EBNA1 Origin DNA Binding Protein of Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

Quantitative Assessment of Ebna1-IN-SC7 Selectivity

An in-depth analysis of the selectivity of the Epstein-Barr Nuclear Antigen 1 (EBNA1) inhibitor, Ebna1-IN-SC7, is crucial for its development as a potential therapeutic for Epstein-Barr Virus (EBV)-associated malignancies. This technical guide provides a comprehensive overview of the selectivity profile of Ebna1-IN-SC7, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams to illustrate experimental workflows and mechanisms of action.

The efficacy and safety of a molecular inhibitor are intrinsically linked to its selectivity. Ebna1-IN-SC7 (also known as SC7) was identified through high-throughput in silico virtual screening and has been evaluated for its ability to inhibit EBNA1's DNA-binding function.[1][2] Its selectivity has been primarily assessed against the EBV-encoded b-zip DNA binding protein, Zta.

Table 1: Inhibitory Profile of Ebna1-IN-SC7

| Target Protein | Assay Type | Metric | Value | Reference |

| EBNA1 | Fluorescence Polarization (FP) | IC50 | 23 µM | [1][3][4] |

| EBNA1 | Electrophoretic Mobility Shift Assay (EMSA) | IC50 | 20-100 µM | |

| Zta | Fluorescence Polarization (FP) | Inhibition | No significant inhibition | |

| Zta | Electrophoretic Mobility Shift Assay (EMSA) | Inhibition | No significant inhibition | |

| EBNA1-dependent Transcription | Cell-Based Luciferase Reporter Assay | Inhibition at 5 µM | Complete Blockade | |

| Zta-dependent Transcription | Cell-Based Luciferase Reporter Assay | Inhibition at 5 µM | ~60% Inhibition |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

The data indicates that in biochemical assays (FP and EMSA), SC7 is a selective inhibitor of EBNA1's DNA-binding function, showing no significant activity against Zta. However, in cell-based assays, while it potently blocks EBNA1-mediated transcription, it also demonstrates a considerable inhibitory effect on Zta-dependent transcription, suggesting a lower selectivity in a cellular context. Furthermore, at a concentration of 10 µM, SC7 had no significant effect on the EBV genome copy number in Raji Burkitt lymphoma cells over six days.

Experimental Protocols

The characterization of Ebna1-IN-SC7's selectivity involved several key experimental methodologies, which are detailed below.

Fluorescence Polarization (FP) Assay

This high-throughput biochemical assay was used to quantify the inhibition of EBNA1-DNA binding.

-

Principle: The assay measures the change in the rotational speed of a fluorescently labeled DNA probe. A small, free-tumbling probe has low polarization. When bound by the larger EBNA1 protein, its tumbling slows, and polarization increases. An inhibitor that disrupts this binding will cause a decrease in polarization.

-

Methodology:

-

A fluorescently tagged DNA hairpin containing a consensus EBNA1 binding site was incubated with purified EBNA1 DNA binding domain.

-

Candidate inhibitors, including SC7, were added in a 2-fold serial dilution, with concentrations ranging from 833 µM down to 7 µM.

-

The same procedure was repeated using purified Zta protein and its cognate fluorescent DNA probe as a control for selectivity.

-

Fluorescence polarization was measured, and IC50 values were calculated from the resulting isotherms for each compound.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA served as a secondary, validating assay for the inhibition of protein-DNA binding.

-

Principle: This technique separates molecules based on their size and charge through a gel matrix. A protein-DNA complex will migrate slower than the free DNA probe, resulting in a "shifted" band. The reduction in this shifted band in the presence of an inhibitor indicates disruption of the protein-DNA interaction.

-

Methodology:

-

Purified EBNA1 protein was incubated with a labeled DNA probe containing an EBNA1 binding site.

-

Inhibitor compounds were added at the same concentrations used in the FP assays (two-fold dilutions from 833 to 7 µM).

-

The reaction mixtures were resolved on a native polyacrylamide gel.

-

The gel was imaged to visualize the shifted bands corresponding to the EBNA1-DNA complex.

-

A parallel experiment was conducted with the Zta protein and its specific DNA probe to assess selectivity.

-

Cell-Based Luciferase Reporter Assay

This assay was employed to evaluate the inhibitor's effect on the transcriptional activation function of EBNA1 within a cellular environment.

-

Principle: A reporter gene, such as luciferase, is placed under the control of a promoter that is activated by the protein of interest (EBNA1 or Zta). The amount of light produced by the luciferase enzyme is directly proportional to the transcriptional activity of the protein.

-

Methodology:

-

HEK293T cells were transiently co-transfected with an EBNA1 expression plasmid and a luciferase reporter plasmid containing the EBNA1-responsive OriP-Cp promoter.

-

Transfected cells were incubated with 5 µM of SC7 or a DMSO control.

-

For the selectivity control, cells were co-transfected with a Zta expression plasmid and a Zta-responsive BHLF1 promoter-luciferase reporter plasmid and treated with the same compounds.

-

Cell lysates were collected, and luciferase activity was measured. A 100% inhibition was defined as the basal expression level of the reporter in the absence of EBNA1 expression.

-

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, provide a visual representation of the experimental logic and the inhibitor's mechanism of action.

Caption: High-level workflow for the discovery and validation of Ebna1-IN-SC7.

Caption: Mechanism of action for Ebna1-IN-SC7 inhibiting EBNA1 function.

Caption: Logical relationship of SC7's on-target vs. off-target effects in cells.

References

- 1. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Selective Inhibitors Against EBNA1 via High Throughput In Silico Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ebna1-IN-SC7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr Nuclear Antigen 1 (EBNA1) is a crucial viral protein expressed in all Epstein-Barr virus (EBV)-associated tumors. It plays a vital role in the replication and maintenance of the EBV genome within infected cells.[1][2] EBNA1's functions in viral persistence and its influence on cellular pathways make it an attractive therapeutic target for EBV-associated malignancies.[3][4] Ebna1-IN-SC7, also known as compound SC7, is a selective inhibitor of EBNA1 that functions by interfering with its DNA-binding activity.[5] This document provides detailed protocols for the use of Ebna1-IN-SC7 in cell culture experiments to study its effects on EBV-positive cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of Ebna1-IN-SC7 (SC7).

Table 1: In Vitro Inhibitory Activity of Ebna1-IN-SC7

| Parameter | Value | Cell Line/System | Reference |

| IC50 (EBNA1-DNA binding) | 23 µM | In vitro fluorescence polarization assay | |

| Inhibition of EBNA1-mediated transcription | ~100% | HEK293T cells (at 5 µM) | |

| Inhibition of Zta-mediated transcription | ~60% | HEK293T cells (at 5 µM) | |

| Effect on EBV genome copy number | No significant effect | Raji Burkitt lymphoma cells (at 10 µM for 6 days) |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy cultures of EBV-positive and EBV-negative cell lines for subsequent experiments.

Materials:

-

EBV-positive cell lines (e.g., Raji, C666-1, SNU-719)

-

EBV-negative cell lines (e.g., BJAB, HK-1, AGS)

-

HEK293T cells

-

Appropriate culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture all cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For suspension cells (e.g., Raji), subculture every 2-3 days by diluting the cell suspension in fresh medium to maintain a density of 2-8 x 10^5 cells/mL.

-

For adherent cells (e.g., HEK293T, SNU-719), subculture when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize trypsin with complete medium and re-plate at the desired density.

EBNA1-Dependent Transcription Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of Ebna1-IN-SC7 on EBNA1-mediated transcription.

Materials:

-

HEK293T cells

-

EBNA1 expression plasmid

-

Luciferase reporter plasmid containing the EBV origin of replication (OriP) and the Cp promoter (OriP-Cp-Luc)

-

Transfection reagent (e.g., Lipofectamine)

-

Ebna1-IN-SC7 (SC7)

-

DMSO (vehicle control)

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

The next day, co-transfect the cells with the EBNA1 expression plasmid and the OriP-Cp-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 4-6 hours of transfection, replace the transfection medium with fresh complete medium containing either Ebna1-IN-SC7 (e.g., 5 µM) or an equivalent volume of DMSO.

-

Incubate the cells for an additional 48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system protocol.

-

Normalize the luciferase activity to the total protein concentration in each lysate.

-

Calculate the percent inhibition relative to the DMSO-treated control.

Cell Viability and Proliferation Assays

Objective: To assess the effect of Ebna1-IN-SC7 on the viability and proliferation of EBV-positive and EBV-negative cancer cells.

Materials:

-

EBV-positive and EBV-negative cell lines

-

Ebna1-IN-SC7 (SC7)

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., Resazurin, MTS, or MTT) or Proliferation marker (e.g., BrdU)

-

Plate reader

Protocol (Resazurin Assay):

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to attach overnight (for adherent cells).

-

Treat the cells with various concentrations of Ebna1-IN-SC7 or DMSO for the desired duration (e.g., 72-96 hours).

-

Add the resazurin reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

Signaling Pathways and Experimental Workflow Diagrams

Caption: EBNA1 signaling pathways and the inhibitory action of Ebna1-IN-SC7.

Caption: General experimental workflow for evaluating Ebna1-IN-SC7 in cell culture.

References

- 1. EBNA1: Oncogenic Activity, Immune Evasion and Biochemical Functions Provide Targets for Novel Therapeutic Strategies against Epstein-Barr Virus- Associated Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. EBNA1-targeted inhibitors: Novel approaches for the treatment of Epstein-Barr virus-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Ebna1-IN-SC7 in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr Virus (EBV) is a ubiquitous human herpesvirus associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The Epstein-Barr Nuclear Antigen 1 (EBNA1) is a viral protein crucial for the maintenance, replication, and segregation of the EBV genome within infected cells, making it a prime target for antiviral drug development.[1][2] Ebna1-IN-SC7 (also referred to as SC7) is a small molecule inhibitor that selectively targets the DNA-binding domain of EBNA1, thereby disrupting its function.[3][4] These application notes provide a detailed protocol for utilizing Ebna1-IN-SC7 in a luciferase reporter assay to quantify its inhibitory effect on EBNA1-mediated transcription.

Mechanism of Action

EBNA1 functions as a transcriptional activator, binding to the origin of plasmid replication (oriP) within the EBV genome to regulate the transcription of viral genes.[5] Ebna1-IN-SC7 interferes with this process by binding to the DNA-binding domain of the EBNA1 protein. This interaction prevents EBNA1 from associating with its cognate DNA sequences at oriP, consequently inhibiting the transcription of downstream reporter genes, such as luciferase, in an experimental setting.

Signaling Pathway Diagram

Caption: EBNA1-mediated transcription and its inhibition by Ebna1-IN-SC7.

Quantitative Data Summary

The following table summarizes the quantitative data reported for Ebna1-IN-SC7 in inhibiting EBNA1 functions.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 (EBNA1-DNA binding) | 23 µM | - | In vitro Fluorescence Polarization | |

| Inhibition of EBNA1 transcriptional activation | ~100% | HEK293T | Luciferase Reporter Assay | |

| Concentration for complete inhibition | 5 µM | HEK293T | Luciferase Reporter Assay | |

| Inhibition of Zta transactivation | ~60% | HEK293T | Luciferase Reporter Assay | |

| Effect on EBV genome copy number | No significant effect | Raji | Quantitative PCR |

Experimental Protocols

Luciferase Reporter Assay for EBNA1 Inhibition